2-Phenoxyphenethylamine
Overview
Description
2-Phenoxyphenethylamine is an organic compound with the chemical formula C14H15NO. It is a colorless to pale yellow liquid with an aromatic flavor. This compound is known for its solubility in most organic solvents and has a melting point of approximately -39 degrees Celsius and a boiling point of about 221 degrees Celsius .
Mechanism of Action
Target of Action
2-Phenoxyphenethylamine, also known as 2-(2-phenoxyphenyl)ethanamine, is a compound that has been studied in the field of medicinal chemistry . . It is part of the 2-phenethylamine class of compounds, which are known to interact with various receptors such as adrenoceptors, dopamine receptors, and others .
Mode of Action
Phenethylamines, in general, are known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Biochemical Pathways
Phenethylamines are known to play a critical role in dopaminergic neurons, which are involved in voluntary movement, stress, and mood .
Result of Action
Phenethylamines are known to play a central role in dopaminergic neurons, which are involved in voluntary movement, stress, and mood .
Biochemical Analysis
Biochemical Properties
It is known that phenethylamines, a group to which 2-Phenoxyphenethylamine belongs, play a significant role in various biochemical reactions . They interact with a range of enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Phenethylamines are known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Molecular Mechanism
It is known that phenethylamines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxyphenethylamine can be synthesized by reacting phenethylamine with phenol in the presence of an appropriate catalyst. The reaction process generally needs to be carried out at a certain temperature and pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves standard organic synthesis techniques, ensuring the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding nitro or other oxidized forms.
Reduction: Reduction reactions can convert nitro groups back to amines or reduce other functional groups present in the molecule.
Substitution: This compound can participate in nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides or other organic groups can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenethylamines.
Scientific Research Applications
2-Phenoxyphenethylamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of medicinal chemistry.
Comparison with Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
2-Phenylethylamine: Shares the phenethylamine backbone but lacks the phenoxy group.
Phenoxybenzylamine: Similar in structure but with different substituents on the benzyl group.
Uniqueness: 2-Phenoxyphenethylamine is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, differentiating it from other phenethylamines .
Properties
IUPAC Name |
2-(2-phenoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUNHSMQAVTNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393745 | |
Record name | 2-Phenoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118468-16-9 | |
Record name | 2-Phenoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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